3,4,5,6-tetrachloro-N-[4-(cyclopentylcarbamoyl)phenyl]pyridine-2-carboxamide
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Overview
Description
3,4,5,6-tetrachloro-N-[4-(cyclopentylcarbamoyl)phenyl]pyridine-2-carboxamide is a complex organic compound characterized by its multiple chlorine atoms and a cyclopentylcarbamoyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrachloro-N-[4-(cyclopentylcarbamoyl)phenyl]pyridine-2-carboxamide typically involves multiple steps, starting with the chlorination of pyridine to introduce the tetrachloro substituents
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions would be crucial to achieving efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chlorine atoms can be oxidized to form different oxidation states.
Reduction: : Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.
Substitution: : Substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents such as nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of chlorinated intermediates or fully oxidized products.
Reduction: : Formation of partially or fully dechlorinated products.
Substitution: : Formation of compounds with different substituents replacing chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple chlorine atoms make it a versatile reagent for various organic reactions.
Biology
In biological research, this compound may be used to study the effects of chlorinated compounds on biological systems. It can serve as a probe to understand the interactions between chlorinated molecules and biological targets.
Medicine
Potential medicinal applications include the development of new drugs. The compound's structure may be modified to create pharmaceuticals with specific therapeutic properties.
Industry
In industry, this compound could be used in the production of agrochemicals, dyes, and other chemical products. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3,4,5,6-tetrachloro-N-[4-(cyclopentylcarbamoyl)phenyl]pyridine-2-carboxamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-tetrachloropicolinic acid: : Similar structure but lacks the cyclopentylcarbamoyl group.
Chloranil: : Another tetrachlorinated compound used in different chemical reactions.
Uniqueness
The presence of the cyclopentylcarbamoyl group in 3,4,5,6-tetrachloro-N-[4-(cyclopentylcarbamoyl)phenyl]pyridine-2-carboxamide distinguishes it from similar compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
3,4,5,6-tetrachloro-N-[4-(cyclopentylcarbamoyl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl4N3O2/c19-12-13(20)15(25-16(22)14(12)21)18(27)24-11-7-5-9(6-8-11)17(26)23-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQQFXSLEWDWOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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